Bodipy 8-Chloromethane
Description
Historical Context and Evolution of BODIPY Chemistry in Academic Disciplines
The journey of BODIPY dyes began in 1968 with their first synthesis by Treibs and Kreuzer. nih.govmdpi.comfrontiersin.org For a considerable period, these compounds remained a niche area of study. However, over the past three decades, interest in BODIPY chemistry has surged, transforming them into a cornerstone of fluorescence-based research. frontiersin.orgrhhz.net Initially recognized for their potential as laser dyes, the unique properties of the BODIPY core have led to their widespread adoption in numerous academic and technological disciplines. colab.wsresearchgate.net
The evolution of their application is extensive; they are now commonly employed as fluorescent labels for bioimaging, probes for sensing ions and biomolecules, and as photosensitizers in photodynamic therapy (PDT). mdpi.comfrontiersin.orgresearchgate.netbohrium.com The ease of their structural modification has been a primary driver of this expansion, allowing researchers to tailor their photophysical and electrochemical properties for specific tasks. researchgate.netrsc.org Consequently, BODIPY derivatives are integral to the development of advanced materials for optoelectronics, light-harvesting systems, and theranostics. colab.wsfrontiersin.orgresearchgate.net
Overview of Structural Versatility in BODIPY Systems for Tunable Properties
A defining feature of the BODIPY family is the remarkable versatility of its core structure. frontiersin.org The chromophore has multiple sites available for chemical modification, including the pyrrole (B145914) rings (positions 1, 2, 6, 7), the meso-carbon (position 8), and the boron atom, allowing for extensive fine-tuning of their properties. rsc.orgresearchgate.net Even minor structural adjustments can lead to significant changes in their absorption/emission wavelengths, fluorescence quantum yield, and solubility. rhhz.netresearchgate.net
Strategic functionalization allows for the rational design of dyes with specific characteristics. For instance, extending the π-conjugation of the core by introducing aromatic or styryl groups at various positions can shift the fluorescence emission to the red or near-infrared (NIR) regions of the spectrum. rhhz.net Halogenation, particularly with heavy atoms like bromine or iodine, is a common strategy to promote intersystem crossing, transforming the highly fluorescent dye into an efficient triplet photosensitizer capable of generating singlet oxygen for applications like PDT. colab.wsresearchgate.net Conversely, modifications at the boron center or the introduction of solubilizing groups can improve water solubility, which is crucial for biological applications. nih.gov This structural adaptability makes the BODIPY scaffold a powerful platform for creating custom-designed molecules for advanced applications. researchgate.netresearchgate.net
Rationale for Focusing on Bodipy 8-Chloromethane as a Key Reactive Intermediate
Among the vast library of BODIPY derivatives, this compound (meso-chloro BODIPY) stands out as a particularly valuable synthetic intermediate. medchemexpress.comdcchemicals.com The rationale for this focus lies in the unique reactivity of the chlorine atom at the 8-position (the meso-position). This position is part of the central aromatic system of the dye, and the attached chloro-substituent acts as a versatile leaving group, enabling a wide range of post-synthetic modifications.
The electron-deficient nature of the BODIPY core facilitates regioselective functionalization at the 8-position. acs.org This site is amenable to various cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the introduction of new carbon-carbon bonds. acs.org Furthermore, the 8-chloro group can be displaced through nucleophilic aromatic substitution reactions. acs.org This reactivity provides a straightforward and efficient pathway to introduce a diverse array of functional groups, including aryl, alkyl, and amino moieties, directly onto the core of the fluorophore.
The strategic importance of this compound is therefore clear: it serves as a foundational building block for creating libraries of new and complex BODIPY dyes. By leveraging the reactivity of the 8-chloro position, chemists can systematically alter the dye's electronic and steric properties, leading to the development of novel probes, sensors, and materials with precisely tailored functions.
Scope and Objectives of the Research Outline
This article provides a focused examination of the chemical compound this compound. The primary objective is to illuminate its significance as a pivotal reactive intermediate in the synthesis of advanced functional dyes. The scope is structured to first establish the broader context of BODIPY fluorophores by discussing their history and inherent structural versatility. Subsequently, the article narrows its focus to the specific attributes of the 8-chloro substitution, detailing the chemical reactions it enables and explaining why this makes it a crucial precursor for synthetic chemists. The overarching goal is to present a clear and scientifically accurate account of this compound's role as a gateway to novel and functionally diverse BODIPY derivatives.
Structure
2D Structure
Properties
IUPAC Name |
8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXASTXHAMZMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479458 | |
| Record name | AGN-PC-0NI0KZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208462-25-3 | |
| Record name | AGN-PC-0NI0KZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Boron Dipyrromethene Bodipy Core Derivatives with Meso Chloromethane Functionalization
General Synthetic Routes to the BODIPY Chromophore
The synthesis of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core is a cornerstone of modern fluorescent dye chemistry, owing to the remarkable photophysical properties of this class of compounds, including high molar absorption coefficients, sharp fluorescence emissions, and excellent photostability. colab.wscsic.es Synthetic strategies are broadly categorized into classic procedures and more advanced approaches, each offering distinct advantages in terms of accessibility, modularity, and the introduction of diverse functionalities.
Classic Condensation and Complexation Procedures
The traditional and most widely employed method for constructing the BODIPY scaffold involves a multi-step sequence commencing with an acid-catalyzed condensation reaction. mdpi.com Typically, two equivalents of a pyrrole (B145914) derivative are reacted with a carbonyl compound, such as an aldehyde or an acid chloride, to form a dipyrromethane intermediate. mdpi.comnih.gov This intermediate is subsequently oxidized to the corresponding dipyrromethene.
Common oxidizing agents for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and p-chloranil. researchgate.net The final step involves the complexation of the dipyrromethene with a boron source, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), to yield the BODIPY core. lsu.edu
This classical approach is highly versatile, allowing for the synthesis of symmetrically substituted BODIPYs by using two identical pyrrole units. mdpi.com Unsymmetrical derivatives can also be accessed by reacting a 2-formyl- or 2-acyl-pyrrole with an α-free pyrrole. lsu.edu
Table 1: Key Reagents and Conditions in Classic BODIPY Synthesis
| Step | Reagents and Conditions | Purpose |
| Condensation | Pyrrole derivatives, Aldehyde or Acid Chloride, Acid catalyst (e.g., TFA) | Formation of the dipyrromethane intermediate. |
| Oxidation | DDQ or p-chloranil | Conversion of dipyrromethane to dipyrromethene. |
| Complexation | BF₃·OEt₂, Base (e.g., TEA, DIEA) | Formation of the final BODIPY core. |
Advanced Synthetic Approaches to BODIPY Precursors
To overcome some limitations of the classic methods and to expand the structural diversity of BODIPY dyes, several advanced synthetic strategies have been developed. These methods often focus on the synthesis of functionalized pyrrole and dipyrromethane precursors, which can then be converted to the desired BODIPY derivatives. nih.govresearchgate.net
One notable advancement is the use of microwave-assisted synthesis, which can significantly reduce reaction times for the preparation of BODIPYs from acid chlorides. colab.ws Another approach involves the Knoevenagel-type condensation of the methyl groups at the 3,5-positions of a pre-formed BODIPY core with aldehydes to introduce styryl substituents. researchgate.net
Furthermore, the synthesis of BODIPY precursors with pre-installed functional groups allows for the creation of more complex and tailored dyes. researchgate.net For instance, the use of 4-formyl benzoic acid in the initial condensation step results in a BODIPY with a carboxylic acid handle, which can be used for subsequent bioconjugation. nih.gov The development of methods for the synthesis of tri-substituted pyrroles has also expanded the range of accessible BODIPY structures. nih.gov
Strategies for Introduction of Halogen Functionality at the Meso (8-) Position
The introduction of halogen atoms, particularly chlorine, at the meso (8-) position of the BODIPY core is of significant interest as it provides a reactive handle for further functionalization through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net This allows for the fine-tuning of the dye's photophysical properties. nih.gov
Direct Halogenation Techniques for 8-Chloro-BODIPY Synthesis
Direct chlorination of a pre-formed BODIPY core at the meso-position can be challenging due to the high reactivity of the pyrrolic positions (α- and β-positions). nih.gov However, methods for the direct halogenation of the meso-position have been developed. One approach involves the reaction of dipyrroketones with reagents like phosgene (B1210022) (COCl₂) or oxalyl chloride to generate 8-chloro-BODIPY derivatives. lsu.edulsu.edu
Recent advancements have also demonstrated the use of copper(II) chloride (CuCl₂) as a chlorinating agent. While this reagent typically favors chlorination at the α-positions (3 and 5), modification of reaction conditions can lead to the formation of 8-chloro-BODIPY derivatives. acs.org
Stepwise Polychlorination and Regioselective Halogenation Approaches
Stepwise halogenation provides a more controlled method for introducing chlorine atoms onto the BODIPY core. A notable method involves the use of trichloroisocyanuric acid (TCCA) in acetic acid, which allows for the sequential chlorination of the BODIPY core. nih.gov This method has been used to prepare di-, tri-, tetra-, and even pentachloro-BODIPY derivatives in a controlled manner. nih.gov
The reactivity of the different positions on the BODIPY core towards chlorination and subsequent functionalization follows a specific order, which enables regioselective synthesis. The reactivity of the chloro groups generally decreases in the order: 8-meso-Cl > 3,5-α-Cl > 2,6-β-Cl. lsu.edu This predictable reactivity allows for the stepwise and site-selective functionalization of polychlorinated BODIPYs. For instance, the 8-chloro group is the most reactive in Pd(0)-catalyzed Stille coupling reactions and nucleophilic substitutions. nih.gov
This regioselectivity is crucial for the synthesis of unsymmetrically substituted BODIPYs with tailored properties. nih.gov By carefully choosing the reaction conditions and the sequence of reactions, a wide variety of functional groups can be introduced at specific positions on the BODIPY scaffold.
Synthesis of Bodipy 8-Chloromethane: Specific Precursors and Reaction Conditions
The synthesis of "this compound" specifically refers to a BODIPY derivative with a chloromethyl group (-CH₂Cl) at the meso (8-) position. The synthesis of this specific compound requires a multi-step approach, starting from precursors that allow for the introduction of a functionalizable group at the meso-position, which is then converted to the chloromethyl group.
A common strategy involves the initial synthesis of an 8-methyl-BODIPY derivative. This can be achieved through the classic condensation of two equivalents of a suitable pyrrole with an appropriate aldehyde, such as acetaldehyde, followed by oxidation and boron complexation.
Once the 8-methyl-BODIPY is obtained, the methyl group can be halogenated to introduce the desired chlorine atom. A standard method for this transformation is the use of N-chlorosuccinimide (NCS) in a suitable solvent, often with a radical initiator like benzoyl peroxide, under photochemical or thermal conditions. This reaction proceeds via a free-radical chain mechanism to afford the 8-chloromethyl-BODIPY.
Table 2: Synthetic Scheme for this compound
| Step | Precursor(s) | Reagents and Conditions | Product |
| 1. Dipyrromethane Formation | 2,4-Dimethylpyrrole, Acetaldehyde | Acid catalyst (e.g., TFA), Dichloromethane (B109758) | 5-Methyldipyrromethane |
| 2. Oxidation & Complexation | 5-Methyldipyrromethane | DDQ, BF₃·OEt₂, TEA | 8-Methyl-BODIPY |
| 3. Chlorination | 8-Methyl-BODIPY | N-Chlorosuccinimide (NCS), Radical initiator (e.g., Benzoyl Peroxide), CCl₄, Heat or Light | This compound |
It is important to note that the direct synthesis of 8-chloromethyl-BODIPY from a chloromethyl-functionalized aldehyde in the initial condensation step is often less efficient due to the reactivity of the chloromethyl group under the reaction conditions. Therefore, the post-functionalization of an 8-methyl-BODIPY is the more common and reliable synthetic route.
Purification and Characterization of this compound Intermediates
The successful synthesis of this compound relies on meticulous purification and comprehensive characterization of the key intermediates. These steps are critical to remove impurities and byproducts that can interfere with subsequent reactions and to confirm the structure and purity of each compound before proceeding to the next synthetic step. The primary methods employed for purification are column chromatography and recrystallization, while characterization is predominantly achieved through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-Visible absorption and emission spectroscopy.
Purification Techniques
Following the synthesis of the BODIPY core and its subsequent chlorination, purification is essential. researchgate.net Conventional flash column chromatography using silica (B1680970) gel is the most common method for isolating the desired BODIPY intermediates. rsc.orglsu.edumdpi.com The choice of eluent (mobile phase) is crucial for effective separation. A mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane is typically used, with the ratio adjusted to achieve optimal separation of the target compound from unreacted starting materials and byproducts. rsc.orgd-nb.info For instance, a mobile phase of hexanes:EtOAc (1:1) has been used to purify related BODIPY adducts. d-nb.info After chromatography, the collected fractions containing the pure product are combined, and the solvent is removed under vacuum. rsc.org
In some cases, recrystallization can be employed as a final purification step to obtain highly crystalline material, which is particularly important for obtaining high-quality data from techniques like X-ray crystallography.
Characterization Methods
Once purified, the intermediates and the final this compound product are subjected to a suite of analytical techniques to confirm their identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of BODIPY derivatives. lsu.edud-nb.info Spectra for ¹H, ¹³C, and ¹⁹F are typically recorded. researchgate.net
¹H NMR: This technique provides information about the chemical environment of protons in the molecule. For this compound, characteristic signals include those for the methyl groups on the pyrrole rings, the protons of the pyrrole rings themselves, and a key singlet for the chloromethyl (-CH₂Cl) group at the meso-position. worldscientific.com For example, in a related 8-[4-(chloromethyl)phenyl]-BODIPY, the chloromethyl protons appear as a singlet at 4.43 ppm. worldscientific.com
¹³C NMR: This provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbons in the pyrrole rings, the methyl substituents, the meso-carbon, and the chloromethyl carbon. rsc.org
¹⁹F NMR: This is specific for the fluorine atoms on the boron center. The BF₂ group in BODIPYs typically shows a characteristic quartet signal in the ¹⁹F NMR spectrum due to coupling with the boron atom (¹¹B). worldscientific.com For an 8-aryl-BODIPY, this signal was observed at -149.45 ppm (q, ¹J(B-F) = 34 Hz). worldscientific.com
¹¹B NMR: Although less common, ¹¹B NMR can also be used to characterize the boron center. It often shows a single peak around 2 ppm, though this can sometimes resolve into two peaks corresponding to different conformers. nsf.gov
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds. rsc.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. worldscientific.com
UV-Visible Absorption and Fluorescence Spectroscopy: BODIPY dyes are known for their unique photophysical properties, which serve as a key characterization feature. mdpi.comnih.gov
Absorption Spectroscopy: this compound and its parent BODIPY core exhibit a strong, sharp absorption band, typically around 500 nm, which is characteristic of the S₀→S₁ (π→π*) transition of the BODIPY chromophore. mdpi.comworldscientific.com A weaker, broader absorption band may also be observed at higher energies (shorter wavelengths). mdpi.com
Emission Spectroscopy: Upon excitation at their absorption maximum, these compounds exhibit strong fluorescence with a relatively small Stokes shift (the difference between the absorption and emission maxima). rsc.org The emission spectrum is often a mirror image of the main absorption band. The introduction of the chloromethane (B1201357) group at the meso-position can subtly influence these properties compared to the unsubstituted core. researchgate.net The fluorescence quantum yield (ΦF), a measure of the emission efficiency, is also a key parameter, and for many BODIPY derivatives, it is quite high. nsf.gov
Interactive Data Tables
Table 1: Representative Spectroscopic Data for BODIPY Intermediates
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|---|
| 8-Aryl-BODIPY Intermediate | 5.98 (s, 2H, pyrrole-H), 2.55 (s, 6H, Me), 1.37 (s, 6H, Me) worldscientific.com | 159.1, 145.3, 131.7, 129.3, 17.2, 16.0 rsc.org | -149.45 (q, J=34 Hz) worldscientific.com | Calculated for C₂₀H₂₁BF₂N₅: 380.1858, Found: 380.1854 [M+H]⁺ worldscientific.com |
| This compound | Data not specifically available in results | Data not specifically available in results | Data not specifically available in results | C₁₄H₁₆BClF₂N₂ (MW: 296.55) scbt.comnih.gov |
Table 2: Photophysical Properties of Representative BODIPY Dyes
| Compound Type | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Solvent |
|---|---|---|---|---|---|
| Typical 8-Aryl-BODIPY | 501 worldscientific.com | ~515-525 | ~500-1000 | High | THF/DCM worldscientific.com |
| BODIPY with extended conjugation | 642 rsc.org | 654 rsc.org | 285 rsc.org | 0.80 rsc.org | DCM rsc.org |
| BODIPY-Glycine Conjugate | ~500 | ~510 | Low | 0.6 - 0.9 nsf.gov | Various nsf.gov |
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| (T-4)-[2-[2-Chloro-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoro-boron |
| 8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene |
| 8-[4-(Chloromethyl)phenyl]-1,3,5,7-tetramethyl-BODIPY |
| BODIPY-Glycine Conjugate |
Functionalization and Post Synthetic Modification of Bodipy 8 Chloromethane
Nucleophilic Substitution Reactions at the Meso (8-) Chloromethane (B1201357) Position
The 8-chloro group on the BODIPY core is susceptible to nucleophilic substitution, providing a direct method for introducing a range of functional groups.
The nucleophilic substitution at the 8-position of the BODIPY core generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the BODIPY core, enhanced by the boron-difluoride complex, facilitates the attack of nucleophiles at this position. The 8-chloro group is the most reactive site for such substitutions. nih.gov
The reactivity of the 8-chloro position allows for regioselective functionalization. nih.gov This is particularly useful when other positions on the BODIPY core are also halogenated. For instance, in polychlorinated BODIPYs, nucleophilic substitution occurs preferentially at the 8-position. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758).
A wide array of nucleophiles can be employed to displace the 8-chloro group, leading to a diverse library of functionalized BODIPY dyes. nih.gov
Oxygen Nucleophiles: Phenols and alcohols react with 8-chloro-BODIPY derivatives to form the corresponding 8-phenoxy and 8-alkoxy-BODIPYs. For example, the reaction with phenol (B47542) in the presence of potassium carbonate in DMF at room temperature yields 8-phenoxy-BODIPY.
Nitrogen Nucleophiles: Amines are effective nucleophiles for the substitution of the 8-chloro group, providing access to 8-amino-BODIPY derivatives. These reactions are crucial for bioconjugation, allowing the linkage of the BODIPY fluorophore to peptides and proteins.
Sulfur Nucleophiles: Thiols readily displace the 8-chloro group to form 8-thioether-BODIPY compounds. For instance, thiophenol reacts with 8-chloro-BODIPY in the presence of triethylamine in refluxing dichloromethane.
Carbon Nucleophiles: While less common, certain carbon nucleophiles can also be used for substitution at the 8-position. rsc.org
The introduction of these various functional groups through nucleophilic substitution significantly impacts the photophysical properties of the BODIPY dye, including its absorption and emission wavelengths.
Table 1: Examples of Nucleophilic Substitution Reactions on 8-Chloro-BODIPY Derivatives
| Nucleophile | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Phenol | K₂CO₃, DMF, 25°C | 8-Phenoxy-BODIPY | |
| Thiophenol | Et₃N, CH₂Cl₂, reflux | 8-Thiophenyl-BODIPY | |
| Amines | Base, Solvent | 8-Amino-BODIPY |
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Chloromethane Group
Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for creating carbon-carbon and carbon-heteroatom bonds at the 8-position of the BODIPY core. nih.gov These methods provide access to a broader range of substituents than is typically achievable through nucleophilic substitution.
Stille coupling involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst. For BODIPY 8-chloromethane, this reaction allows for the introduction of various organic groups at the meso-position. The 8-chloro group has been shown to be the most reactive site in Stille coupling reactions on polychlorinated BODIPYs, enabling regioselective functionalization. nih.gov This method is a key strategy for synthesizing aryl-, alkenyl-, and alkynyl-substituted BODIPYs. nih.govresearchgate.net
The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. In the context of this compound, Suzuki coupling is employed to introduce aryl and heteroaryl substituents at the 8-position. nih.govresearchgate.net This is particularly valuable for synthesizing dyes with extended π-conjugation, which can shift their absorption and emission to longer wavelengths. mdpi.com
For instance, a palladium catalyst like Pd(PPh₃)₄ can be used to couple an arylboronic acid with 8-chloro-BODIPY. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com Suzuki coupling has proven effective for attaching a wide variety of aryl and heteroaryl groups, including phenyl, thienyl, and other heterocyclic systems, to the BODIPY core. mdpi.comnih.govnih.gov
Table 2: Comparison of Stille and Suzuki Coupling for 8-Functionalization of BODIPY
| Coupling Reaction | Organometallic Reagent | Typical Substituents | Key Advantage | Reference |
|---|---|---|---|---|
| Stille | Organostannane | Aryl, Alkenyl, Alkynyl | Regioselective on polychlorinated BODIPYs | nih.gov |
| Suzuki | Organoboron | Aryl, Heteroaryl | Broad substrate scope, tolerant of various functional groups | nih.govmdpi.com |
The Liebeskind–Srogl cross-coupling provides a unique approach for the functionalization of BODIPY dyes. This reaction involves the coupling of a thioester with a boronic acid, catalyzed by palladium in the presence of a copper(I) carboxylate. While traditionally used for C-C bond formation at other positions, this methodology has been extended to the 8-position of the BODIPY core. nih.govnih.gov
This method offers an alternative to the more common Suzuki and Stille couplings, particularly when the substrate is sensitive to the conditions required for those reactions. nih.govnih.gov It has been successfully employed in the synthesis of BODIPY-cholesterol conjugates, demonstrating its utility in creating complex molecular probes. nih.govnih.gov
Other Selective Functionalization Strategies at the 8-Position
Beyond direct nucleophilic substitution, the 8-chloro group of this compound is amenable to a range of metal-catalyzed cross-coupling reactions. These methodologies offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds, thereby enabling significant modulation of the dye's photophysical and chemical properties.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are particularly effective for functionalization at the 8-position. nih.gov In a pentachloro-BODIPY system, the reactivity of the chloro groups follows the order: 8-Cl > 3,5-Cl > 2,6-Cl. researchgate.net This inherent reactivity difference allows for selective functionalization. For instance, Suzuki coupling reactions occur preferentially at the 8-position. This selectivity is crucial for the stepwise introduction of different substituents.
The introduction of electron-withdrawing or electron-donating groups at this meso-position can significantly influence the electronic properties of the BODIPY core. For example, attaching electron-withdrawing groups at the 8-position has been shown to cause a red-shift in the absorption spectrum. This tunability is a key advantage in the design of fluorescent probes and photosensitizers for specific applications.
Regioselective Functionalization of Polychlorinated BODIPY Platforms Derived from 8-Chloro-BODIPY
Starting from this compound, a stepwise polychlorination can be achieved using reagents like trichloroisocyanuric acid (TCCA) in acetic acid. nih.govacs.org This process yields di-, tri-, tetra-, and ultimately pentachloro-BODIPY derivatives. nih.govacs.org These polychlorinated platforms are highly valuable for creating multifunctional dyes through regioselective functionalization. researchgate.netnih.gov
The established reactivity hierarchy of the chloro groups (8- > 3,5- > 2,6-) in pentachloro-BODIPY is the cornerstone of its regioselective modification. nih.govresearchgate.net This allows for a programmed, stepwise functionalization sequence:
Functionalization at the 8-position: Both Pd(0)-catalyzed Stille and Suzuki coupling reactions, as well as nucleophilic substitutions, occur preferentially at the meso-8-position. nih.gov
Functionalization at the 3,5-positions: Following modification at the 8-position, the 3,5-chloro groups become the next most reactive sites for both cross-coupling and nucleophilic substitution reactions. nih.gov
Functionalization at the 2,6-positions: The 2,6-chloro groups are the least reactive. They typically undergo Stille and Suzuki coupling reactions only after the 8- and 3,5-positions have been functionalized. nih.gov Notably, under the conditions for nucleophilic substitution, the 2,6-chloro groups are generally unreactive. nih.gov
This stepwise approach enables the synthesis of completely unsymmetrical, trisubstituted BODIPY dyes with distinct functionalities at the 8-, 3-, and 5-positions. researchgate.net The precise control over the substitution pattern allows for the fine-tuning of the molecule's photophysical properties, including absorption and emission wavelengths, as well as quantum yields. For instance, the introduction of electron-donating p-methoxyphenyl groups at the 3,5-positions and an electron-accepting p-cyanophenyl group at the 8-position leads to significant bathochromic shifts in both absorption and emission spectra. researchgate.net
The ability to introduce a variety of substituents onto the BODIPY core through the regioselective functionalization of polychlorinated platforms opens up avenues for the development of advanced materials for applications ranging from bioimaging to photodynamic therapy. nih.gov
Spectroscopic and Photophysical Investigations of Bodipy 8 Chloromethane Derivatives
Advanced Spectroscopic Characterization Techniques
A comprehensive understanding of the photophysical behavior of Bodipy 8-chloromethane derivatives necessitates the use of a suite of advanced spectroscopic techniques. These methods provide detailed insights into the electronic transitions, excited-state lifetimes, and fluorescence efficiencies of these molecules.
The electronic absorption and emission spectra of BODIPY dyes are characterized by intense, narrow bands in the visible region of the electromagnetic spectrum. The primary absorption band corresponds to the S₀ → S₁ (π-π*) transition, while the emission spectrum is typically a mirror image of the absorption band, with a small Stokes shift.
The position and intensity of these bands are influenced by the substitution pattern on the BODIPY core. For meso-substituted BODIPY derivatives, the nature of the substituent can induce shifts in the absorption and emission maxima (λ_abs and λ_em). While the chloromethane (B1201357) group itself may have a modest effect, its utility lies in its potential for further functionalization, allowing for the introduction of a wide array of groups that can significantly alter the spectroscopic properties. For instance, the introduction of electron-donating or electron-withdrawing groups at the meso-position can lead to bathochromic (red) or hypsochromic (blue) shifts in the spectra. The solvent environment can also play a role, although BODIPY dyes are generally known for their relative insensitivity to solvent polarity.
Table 1: Representative Absorption and Emission Data for Meso-Substituted BODIPY Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |
| Meso-phenyl BODIPY | Chloroform | 503 | 512 | 350 |
| Meso-(p-tolyl) BODIPY | Chloroform | 504 | 513 | 350 |
| Meso-(p-anisyl) BODIPY | Chloroform | 505 | 515 | 390 |
| Meso-(p-nitrophenyl) BODIPY | Chloroform | 510 | 525 | 560 |
Note: The data in Table 1 is illustrative of trends observed in meso-substituted BODIPYs and may not represent this compound specifically, for which detailed public data is limited.
Time-resolved fluorescence spectroscopy is a powerful technique for probing the dynamics of the excited state. By measuring the decay of fluorescence intensity over time following pulsed excitation, the fluorescence lifetime (τ_f) of a molecule can be determined. This parameter provides crucial information about the rates of both radiative and non-radiative decay pathways from the excited state.
For BODIPY derivatives, fluorescence lifetimes are typically in the nanosecond range, consistent with their high fluorescence quantum yields. Alterations at the meso-position can introduce new deactivation pathways, leading to a shortening of the fluorescence lifetime. For example, the presence of heavy atoms or groups that promote intersystem crossing can quench fluorescence and reduce the lifetime. Similarly, the possibility of intramolecular rotation or charge transfer processes can provide non-radiative decay channels, thereby affecting the excited-state dynamics. Femtosecond transient absorption spectroscopy can further elucidate these ultrafast processes, revealing details about structural relaxation and the formation of transient species in the excited state.
Table 2: Illustrative Fluorescence Lifetimes for Meso-Substituted BODIPY Dyes
| Compound | Solvent | Fluorescence Lifetime (τ_f) (ns) |
| Unsubstituted BODIPY | Methanol | ~ 5.7 |
| Meso-phenyl BODIPY | Cyclohexane | ~ 4.5 |
| Meso-(p-nitrophenyl) BODIPY | Cyclohexane | ~ 2.1 |
Note: The data in Table 2 is representative of typical BODIPY derivatives and serves to illustrate the impact of meso-substitution on excited-state lifetimes.
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. BODIPY dyes are well-known for their high quantum yields, often approaching unity. However, the introduction of substituents at the meso-position can significantly modulate this property.
The chloromethane group at the 8-position can serve as a synthetic handle to introduce functionalities that either maintain the high quantum yield or lead to its reduction. For instance, the introduction of groups that promote non-radiative decay pathways, such as those that induce intramolecular charge transfer or enhance intersystem crossing, will lower the fluorescence quantum yield. Conversely, rigidification of the molecular structure can suppress non-radiative decay and enhance the quantum yield. The determination of quantum yields is typically performed relative to a standard fluorophore with a known quantum yield.
Table 3: Representative Fluorescence Quantum Yields of Meso-Substituted BODIPY Derivatives
| Compound | Solvent | Fluorescence Quantum Yield (Φ_f) |
| Unsubstituted BODIPY | Ethanol | > 0.90 |
| Meso-phenyl BODIPY | Chloroform | ~ 0.80 |
| Meso-(p-nitrophenyl) BODIPY | Chloroform | ~ 0.10 |
| Meso-pyridyl BODIPY | Acetonitrile | 0.15 - 0.60 |
Note: The data in Table 3 demonstrates the wide range of quantum yields that can be achieved through meso-substitution.
Influence of Meso-Substituents on Photophysical Properties
The substituent at the meso-position of the BODIPY core has a profound impact on the photophysical properties of the resulting dye. The electronic nature and steric bulk of the substituent can influence the energy levels of the frontier molecular orbitals, thereby altering the absorption and emission characteristics, as well as the efficiency of radiative and non-radiative processes.
The 8-chloromethane group in this compound is primarily a synthetic intermediate that allows for the introduction of a diverse range of functional groups at the meso-position. The chlorine atom can be displaced by various nucleophiles, enabling the covalent attachment of moieties that can systematically tune the emission properties of the BODIPY core.
For example, the introduction of electron-donating groups can increase the electron density of the π-system, often leading to a red shift in the emission spectrum. Conversely, electron-withdrawing groups can lower the energy of the LUMO, which may also result in a red shift depending on their effect on the HOMO. The steric hindrance introduced by bulky substituents at the meso-position can also play a role by affecting the planarity of the BODIPY core and influencing the rates of non-radiative decay.
The introduction of suitable donor-acceptor functionalities via the 8-chloromethane handle can lead to the emergence of new photophysical processes, such as intramolecular charge transfer (ICT) and energy transfer (ET). rsc.org
In an ICT process, photoexcitation leads to the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part. nih.gov In the context of meso-substituted BODIPYs, the BODIPY core can act as either the donor or the acceptor, depending on the nature of the meso-substituent. rsc.org The formation of an ICT state is often characterized by a large Stokes shift and a high sensitivity of the emission to solvent polarity. nih.gov In polar solvents, the charge-separated ICT state is stabilized, which can lead to a significant red shift in the emission and a decrease in the fluorescence quantum yield. rsc.org
Energy transfer can occur in bichromophoric systems where a donor chromophore, upon excitation, transfers its energy to an acceptor chromophore. By attaching a second chromophore to the meso-position of the BODIPY core, it is possible to design systems where energy transfer occurs from the attached chromophore to the BODIPY core, or vice versa. The efficiency of this process depends on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as their relative orientation and distance.
Photostability and Photodegradation Mechanisms of this compound Derivatives
The photostability of fluorescent dyes is a critical parameter for their application in various fields, including bioimaging and materials science. BODIPY dyes are generally known for their high thermal and photochemical stability. However, their susceptibility to photodegradation under intense or prolonged light exposure necessitates a thorough understanding of their photobleaching processes and the underlying mechanisms. This section delves into the photostability and photodegradation pathways of this compound derivatives, drawing upon findings from related halogenated BODIPY compounds to infer their behavior.
Detailed Research Findings
Research into the photostability of BODIPY dyes has revealed that the nature and position of substituents on the core structure play a significant role in their photochemical fate. While specific quantitative data for this compound is not extensively available in publicly accessible literature, studies on analogous halogenated and meso-substituted BODIPYs provide valuable insights.
Meso-substitution, at the 8-position, has been reported to generally enhance the photostability of BODIPY dyes. For instance, a comparative study on meso-substituted and unsubstituted BODIPY analogs demonstrated that meso-substitution can nearly double the photostability of the fluorophore. mdpi.com This increased stability is attributed to the steric hindrance provided by the meso-substituent, which can protect the chemically active meso-methine group from photooxidative attack. researchgate.net
The nature of the solvent also exerts a noticeable influence on the photodegradation rate. The rate of photochemical degradation for some BODIPY derivatives has been observed to increase significantly in polar solvents like DMSO compared to nonpolar solvents such as cyclohexane. mdpi.com This suggests that the environment surrounding the this compound molecule can impact its photostability.
The photobleaching of BODIPY dyes is often found to occur primarily from the first excited singlet state (S1). nih.gov This is in contrast to some other classes of fluorescent dyes where the triplet state is the primary precursor to photodegradation.
To provide a comparative perspective on the photostability of halogenated BODIPY derivatives, the following interactive table summarizes hypothetical photodecomposition data based on general findings for similar compounds.
| Derivative | Solvent | Irradiation Wavelength (nm) | Half-life (t½, min) | Photodegradation Rate Constant (k, min⁻¹) |
| This compound | Cyclohexane | 365 | 120 | 0.0058 |
| This compound | Toluene | 365 | 55 | 0.0126 |
| This compound | DMSO | 365 | 30 | 0.0231 |
| Unsubstituted BODIPY | Cyclohexane | 365 | 65 | 0.0107 |
Note: The data in this table is illustrative and based on trends observed for similar BODIPY derivatives. Actual experimental values for this compound may vary.
Photodegradation Mechanisms
Several mechanisms have been proposed for the photodegradation of BODIPY dyes, and these are likely applicable to this compound derivatives. These mechanisms often involve photooxidation and can lead to the destruction of the chromophore's π-system, resulting in a loss of absorption and fluorescence.
Five potential photodegradation pathways are generally considered for BODIPY derivatives nih.gov:
Photodetachment of the Meso-substituent: The bond between the BODIPY core and the substituent at the 8-position (the meso-position) can undergo photolytic cleavage.
C-O Bond Photolysis in a Meso-substituent: If the meso-substituent contains a C-O bond, this can be a site for photolysis. This is less directly applicable to this compound itself but is relevant for derivatives with more complex meso-substituents.
Phthalimide (B116566) Moiety Destruction: For BODIPY dyes functionalized with a phthalimide group, the degradation can involve the opening of the phthalimide ring.
Photooxidation of the BODIPY Core: This is a common and significant degradation mechanism. It is believed to be initiated by the interaction of the dye, often in its triplet state, with singlet oxygen, leading to the formation of peroxo compounds. nih.gov Oxidation is often assumed to occur at the C8 (meso) position. nih.gov The presence of bulky substituents at the meso-position can sterically hinder this attack, thereby increasing photostability. Following initial oxidation, the degradation can proceed to the cleavage of the BF2 ring, leading to a significant loss of the characteristic spectral properties of the BODIPY core. nih.gov
The photodegradation process is typically monitored by observing the decrease in the intensity of the main absorption and fluorescence bands over time upon irradiation. researchgate.net This is often accompanied by the appearance of new absorption bands at shorter wavelengths, indicating the formation of degradation products with smaller conjugated systems. nih.gov
Despite targeted searches for computational and theoretical studies on "this compound," specific scholarly articles detailing Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), or molecular dynamics simulations for this particular compound could not be located. The available literature primarily identifies "this compound" as a fluorescent probe for experimental applications, such as its use in Lanthanide-based Resonance Energy Transfer (LRET) studies to investigate the structure of ion channels.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for "this compound" based on the currently available information.
Computational and Theoretical Studies on Bodipy 8 Chloromethane Systems
Rational Design Principles Informed by Computational Insights
The rational design of BODIPY derivatives is largely guided by the strategic manipulation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The introduction of electron-withdrawing or electron-donating groups at various positions on the BODIPY core allows for the fine-tuning of the HOMO-LUMO energy gap, which in turn governs the spectral properties of the dye.
In the case of an 8-chloromethane substituent, computational models would predict a moderate electron-withdrawing inductive effect (-I) due to the electronegativity of the chlorine atom. This effect would be anticipated to lower the energy levels of both the HOMO and LUMO. The extent of this energy level perturbation would dictate the resulting shifts in the absorption and emission maxima.
Furthermore, computational studies on meso-substituted BODIPYs have highlighted the critical role of steric hindrance. The size and orientation of the substituent at the 8-position can influence the planarity of the BODIPY core. Increased steric bulk can lead to a distortion of the chromophore, which often results in a decrease in the fluorescence quantum yield due to the promotion of non-radiative decay pathways. While a chloromethane (B1201357) group is not exceptionally bulky, its rotational freedom and potential interactions with the BODIPY core would be a key area of investigation in theoretical models.
To illustrate the predictive power of computational chemistry in the rational design of BODIPY dyes, the following table summarizes the general trends observed for different types of meso-substituents, which can be used to infer the expected properties of Bodipy 8-Chloromethane.
| Substituent Type at 8-Position | Predicted Effect on HOMO/LUMO Energies | Predicted Impact on Absorption/Emission Spectra | Predicted Influence on Fluorescence Quantum Yield |
| Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) | Raises HOMO and LUMO energy levels | Bathochromic (red) shift | Generally high, can be influenced by charge transfer character |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Lowers HOMO and LUMO energy levels | Hypsochromic (blue) shift or moderate bathochromic shift depending on conjugation | Can be high, but strong withdrawing groups may lead to quenching |
| Aromatic Group (e.g., -Phenyl) | Can extend π-conjugation, affecting HOMO/LUMO gap | Bathochromic (red) shift | Dependent on the dihedral angle with the BODIPY core |
| Bulky Alkyl Group (e.g., -C(CH₃)₃) | Minimal electronic effect, primarily steric hindrance | Minimal shift | Can be reduced due to steric-induced distortion |
| Halogen (e.g., -Cl, -Br) | Inductive electron-withdrawing effect | Slight hypsochromic (blue) shift | Generally high, can be influenced by heavy-atom effect |
Based on these established principles, a rational design approach for synthesizing and utilizing this compound would be informed by the following computational insights:
Predicting Photophysical Properties: Time-dependent density functional theory (TD-DFT) calculations would be employed to predict the absorption and emission wavelengths, oscillator strengths, and the nature of the electronic transitions. These calculations would provide a theoretical spectrum that can be compared with experimental data.
Analyzing Molecular Orbitals: Examination of the HOMO and LUMO distributions would reveal the extent of electronic perturbation caused by the chloromethane group. This analysis helps in understanding the charge transfer characteristics and the reactivity of the molecule.
Investigating Steric Effects: Geometric optimization and conformational analysis would be performed to determine the most stable structure of this compound and to assess any steric-induced distortions of the BODIPY core. This is crucial for predicting the fluorescence quantum yield.
While awaiting specific experimental and computational studies on this compound, these well-founded principles from the broader field of BODIPY chemistry provide a solid foundation for its rational design and the prediction of its properties for various applications.
Advanced Research Applications of Bodipy 8 Chloromethane Derivatives in Interdisciplinary Fields
Bioimaging and Fluorescent Probes
The versatility of the BODIPY platform has led to its widespread use in bioimaging. nih.gov These dyes are frequently employed to visualize cellular structures and monitor dynamic processes due to their bright and stable fluorescence. nih.govmdpi.com The inherent lipophilicity of many BODIPY dyes facilitates their entry into cells and localization within lipid-rich environments, such as membranes and organelles. mdpi.com
BODIPY derivatives are powerful tools for real-time imaging of dynamic events in living cells and tissues. rsc.org Their excellent photostability allows for prolonged observation without significant signal degradation, which is crucial for tracking cellular processes over time. Researchers have developed water-soluble BODIPY derivatives, for example by conjugation with polyethylene (B3416737) glycol (PEG), to improve cell uptake and applicability in aqueous biological environments. nih.gov
Confocal fluorescence microscopy studies have shown that many BODIPY-based probes are cell-permeable and tend to accumulate in specific lipophilic organelles, while being excluded from the nucleus. This allows for clear visualization of compartments like the endoplasmic reticulum and mitochondria, enabling the study of their morphology and dynamics. nih.gov Near-infrared emitting BODIPY probes have demonstrated good penetrability and staining capabilities in live tissue samples, offering reduced autofluorescence and deeper tissue imaging. nih.gov
The BODIPY core can be functionalized with reactive groups to create probes for the covalent labeling of biomolecules. The chloromethane (B1201357) group at the 8-position of Bodipy 8-Chloromethane is a reactive site that can be used to synthesize derivatives capable of binding to specific functional groups on proteins, nucleic acids, and lipids. This labeling enables the study of biomolecular localization, trafficking, and interactions. mdpi.com
Proteins: BODIPY dyes functionalized with amine-reactive groups (like NHS esters) or thiol-reactive groups (like maleimides) are commonly used to label proteins. nih.gov For instance, 8-Amino-BODIPY derivatives have been successfully used for protein labeling under mild conditions, facilitating studies on protein dynamics and interactions. researchgate.net These labeled proteins can be visualized within cells, and their interactions with other molecules can be monitored. nih.gov
Nucleic Acids: Fluorescently labeled nucleoside triphosphates (dNTPs) incorporating BODIPY dyes serve as substrates for DNA polymerases. nih.gov This allows for the enzymatic synthesis of fluorescently labeled DNA, which can be used in various molecular biology applications, including polymerase chain reaction (PCR) and DNA sequencing. nih.gov
Lipids: The nonpolar nature of the BODIPY fluorophore makes it an excellent tool for creating fluorescent analogs of biological lipids. thermofisher.com BODIPY-labeled lipids, such as BODIPY FL Cholesterol, are used to investigate lipid transport, metabolism, and lipid-protein interactions within cellular membranes and lipid droplets. thermofisher.commedchemexpress.com
| Biomolecule Target | BODIPY Derivative Type | Application | Reference |
|---|---|---|---|
| Proteins | Amine- or Thiol-Reactive Dyes (e.g., NHS Esters) | Imaging protein localization, dynamics, and interactions. | nih.gov |
| Nucleic Acids | BODIPY-labeled dNTPs | Enzymatic synthesis of fluorescent DNA for PCR and imaging. | nih.gov |
| Lipids | BODIPY-conjugated Lipids (e.g., Cholesterol) | Studying lipid transport, metabolism, and membrane dynamics. | thermofisher.commedchemexpress.com |
By incorporating specific targeting moieties, BODIPY derivatives can be directed to particular subcellular organelles. This targeted approach provides high-contrast images of specific structures and allows for the investigation of their function in living cells.
Mitochondria: Cationic BODIPY derivatives have been developed to specifically accumulate in mitochondria, driven by the mitochondrial membrane potential. nih.govbohrium.com These probes are valuable for imaging mitochondrial morphology and are also being explored for applications in mitochondria-targeted photodynamic therapy. nih.govnih.gov
Endoplasmic Reticulum (ER) and Lipid Droplets: The lipophilic character of certain BODIPY dyes leads to their accumulation in the ER and lipid droplets. nih.gov Specific probes, such as ER-Tracker™ Green (a BODIPY FL Glibenclamide conjugate), show high selectivity for the ER, enabling detailed visualization of its dynamics. mdpi.com
Real-time Biothiol Imaging: Researchers have designed BODIPY-based probes equipped with targeting agents for the mitochondria and the endoplasmic reticulum. These probes allow for the real-time detection and quantification of biothiol dynamics within these specific organelles with high temporal resolution. rsc.org
Fluorescent Sensing and Detection
The sensitivity of the BODIPY fluorophore's emission to its chemical environment has been exploited to design a vast range of chemosensors. nih.gov By attaching a receptor unit to the BODIPY core, probes can be created that signal the presence of a specific analyte through a change in their fluorescence properties, such as intensity or wavelength. researchgate.netmdpi.com
"Turn-on" or "turn-off" probes are designed to be minimally fluorescent in their initial state and exhibit a significant increase (turn-on) or decrease (turn-off) in fluorescence upon reacting with their target analyte. This mechanism provides a high signal-to-background ratio, enhancing detection sensitivity.
The design often involves a quenching mechanism, such as photoinduced electron transfer (PeT), which is disrupted upon analyte binding or reaction. For example, a "turn-on" probe for hypochlorous acid (HOCl) was developed from a BODIPY-aldehyde precursor. rsc.org The probe's initial fluorescence is quenched, but upon reaction with HOCl, the quenching mechanism is eliminated, leading to a more than 11-fold increase in fluorescence intensity. rsc.org Similar turn-on mechanisms have been employed in probes for other reactive species, where a specific chemical transformation triggered by the analyte, such as cyclization, unquenches the BODIPY fluorescence. mdpi.com
BODIPY derivatives have been synthesized to act as highly selective and sensitive fluorescent probes for a variety of biologically and environmentally important ions and reactive species.
Metal Ions: Probes have been developed for the detection of numerous metal ions. A meso-triphenylamine-BODIPY derivative, for instance, shows a distinct color change and altered absorption spectrum in the presence of Cu²⁺ and Fe³⁺. mdpi.com Other derivatives have been designed for the selective fluorescence quenching-based detection of Fe³⁺ mdpi.comsemanticscholar.org and Hg²⁺. rsc.org Sensor arrays using multiple cross-reactive BODIPY indicators have even been created for the sensitive identification of a range of heavy-metal ions simultaneously. nih.gov
Hydrogen Sulfide (H₂S): A ratiometric fluorescent probe for H₂S was designed based on an asymmetric BODIPY dye. mdpi.com This probe undergoes a sequential nucleophilic reaction with H₂S, causing an expansion of the molecule's conjugation and a corresponding red-shift in its fluorescence emission, allowing for ratiometric detection. mdpi.com
Reactive Oxygen Species (ROS): BODIPY-based probes are well-suited for detecting reactive oxygen and nitrogen species. A "turn-on" probe for hypochlorous acid (HOCl) was synthesized that could detect the analyte at nanomolar concentrations and was successfully used for imaging endogenous HOCl in living cells. rsc.org
| Analyte | Probe Design Principle | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Fe³⁺ | meso-phenyl BODIPY | Fluorescence quenching | - | mdpi.comsemanticscholar.org |
| Cu²⁺ / Fe³⁺ | meso-triphenylamine-BODIPY | Colorimetric/Absorbance shift | 0.63 µM (Cu²⁺), 1.06 µM (Fe³⁺) | mdpi.com |
| Heavy Metals | Fluorometric sensor array | Pattern-based fluorescence changes | Down to 10⁻⁷ M | nih.gov |
| H₂S | Asymmetric BODIPY with reactive sites | Ratiometric fluorescence shift | - | mdpi.com |
| HOCl | BODIPY-Hydrazine conjugate | Turn-on fluorescence | 56 nM | rsc.org |
Environment-Sensitive Probes (e.g., Polarity, Viscosity)
The fluorescence characteristics of certain Bodipy derivatives are highly sensitive to the local microenvironment, a property that has been exploited to create sophisticated molecular probes for polarity and viscosity. atomfair.comrsc.org These "molecular rotors" or environment-sensitive dyes report on their surroundings through changes in their fluorescence intensity, lifetime, or spectrum. frontiersin.orgbiorxiv.orgscispace.com
Polarity Probes: The sensitivity of Bodipy derivatives to solvent polarity can be finely tuned through synthetic modifications. nih.govscilit.com For instance, a series of Bodipy derivatives with different benzene (B151609) moieties at the 8-position have been designed as fluorescent ON/OFF switches controlled by photoinduced electron transfer (PeT). nih.govscilit.com In these systems, the fluorescence is "OFF" in polar solvents and "ON" in nonpolar environments. This switching is governed by the solvent's effect on the oxidation potential of the benzene moiety and the reduction potential of the Bodipy core. nih.govscilit.com Researchers have successfully created a library of such probes, each with a distinct fluorescence ON/OFF threshold corresponding to a specific solvent polarity. nih.govscilit.com These probes have been used to estimate the polarity of biological microenvironments, such as the surface of bovine serum albumin (similar to acetone) and the internal membranes of HeLa cells (similar to dichloromethane). nih.gov Other studies have shown that pyrrolylBodipy dyes exhibit a gradual decrease in fluorescence intensity as solvent polarity increases, making them valuable as microenvironment-sensitive probes. fao.orgacs.org
Viscosity Probes: Bodipy-based fluorescent molecular rotors (FMRs) are powerful tools for measuring microviscosity, a key parameter influencing cellular processes. frontiersin.orgbiorxiv.orgnih.gov These probes typically consist of a Bodipy core (the stator) and a rotating moiety connected by a single bond. frontiersin.org In low-viscosity environments, the rotor can rotate freely, leading to non-radiative decay and low fluorescence. frontiersin.org As viscosity increases, this intramolecular rotation is hindered, which enhances the fluorescence quantum yield and lifetime. frontiersin.orgmdpi.com A key finding is the linear relationship often observed between the logarithm of the fluorescence lifetime (log τ) and the logarithm of viscosity (log η), which allows for quantitative measurements. frontiersin.org For example, one study reported a Bodipy derivative whose fluorescence lifetime increased from 0.7 ns to 3.8 ns as the viscosity increased from 28 to 950 cP. frontiersin.org These probes have been targeted to specific subcellular locations, such as mitochondria, to monitor viscosity changes during biological processes like pyroptosis. biorxiv.orgmdpi.comrsc.org
| Probe Type | Sensing Mechanism | Key Finding / Application | Reference Finding |
|---|---|---|---|
| Polarity Probe | Photoinduced Electron Transfer (PeT) | Fluorescence switches ON/OFF based on solvent polarity. | Used to estimate polarity within HeLa cell membranes to be similar to dichloromethane (B109758). nih.gov |
| Viscosity Probe (FMR) | Hindered Intramolecular Rotation | Logarithm of fluorescence lifetime is linearly proportional to the logarithm of viscosity. | Fluorescence lifetime increased from 0.7 ns to 3.8 ns with increasing viscosity. frontiersin.org |
| Dual H2O2/Viscosity Probe | Combined Reaction and Rotation | Simultaneously detects H2O2 and viscosity by collecting fluorescence at different wavelengths. | Used to show H2O2 accumulation and viscosity increase during pyroptosis. rsc.org |
Phototherapeutics and Theranostic Applications
The unique photochemical properties of Bodipy derivatives make them highly promising candidates for various light-based therapies and integrated diagnostic-therapeutic (theranostic) approaches. acs.org
Photosensitizers for Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a non-invasive treatment that uses a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which induce cell death. acs.orgnih.gov While the native Bodipy core is highly fluorescent, it is generally a poor PS. nih.gov However, its structure can be modified to enhance its ability to generate ¹O₂. A crucial strategy involves the introduction of heavy atoms, such as bromine or iodine, into the Bodipy scaffold. nih.gov This "heavy atom effect" promotes intersystem crossing (ISC) from the excited singlet state to the triplet state, which can then transfer its energy to molecular oxygen to produce ¹O₂. nih.gov
Researchers have developed numerous halogenated Bodipy derivatives that demonstrate efficient ¹O₂ production and significant photocytotoxicity against cancer cells. nih.gov For example, cationic Bodipy derivatives have been synthesized to specifically target mitochondria, a key organelle in apoptosis, thereby enhancing PDT efficacy. nih.gov Another advanced approach involves a Bodipy-based Type-I photosensitizer that functions effectively even in hypoxic (low oxygen) conditions, a common challenge in solid tumors. acs.org This particular PS targets lipid droplets and, upon irradiation, initiates a photoinduced electron transfer mechanism that leads to lipid peroxidation and a form of cell death called ferroptosis. acs.org This system showed a remarkably low half-maximal inhibitory concentration (IC₅₀) of 55.5–76.3 nM in three different cancer cell lines under hypoxic conditions. acs.org
Photothermal Therapy (PTT) Agents
Photothermal therapy (PTT) is another light-based modality that uses photothermal agents to convert absorbed light energy, typically in the near-infrared (NIR) region, into heat to ablate tumor cells. rsc.orgnih.gov Bodipy derivatives are being engineered as effective PTT agents due to their strong absorption and high photostability. rsc.org A key challenge is to design molecules that favor non-radiative decay pathways (heat generation) over fluorescence. rsc.org
Recent research has focused on creating Bodipy-based nanomaterials to enhance PTT efficiency. rsc.orgrsc.org By encapsulating specific Bodipy dyes, researchers have achieved high photothermal conversion efficiencies. For instance, one study reported BSA-encapsulated Bodipy nanoparticles with a photothermal conversion efficiency of up to 58.7% under 808 nm laser irradiation. nih.gov Another study developed nanoparticles with a conversion efficiency of 42.76%. rsc.org Significantly, some novel Bodipy agents have been shown to possess both PDT and PTT capabilities, exhibiting an oxygen-independent photothermal mechanism of action. nih.govcore.ac.uk These agents demonstrated exceptionally high phototoxic indices (the ratio of dark to light toxicity), exceeding 830,000, highlighting their potential to overcome the limitations of conventional oxygen-dependent therapies. nih.govcore.ac.uk
Boron Neutron Capture Therapy (BNCT) Applications
Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy that relies on the selective accumulation of a stable boron-10 (B1234237) (¹⁰B) isotope in tumor cells. nih.govmdpi.com When irradiated with low-energy thermal neutrons, the ¹⁰B atoms capture a neutron and undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. mdpi.commdpi.comyoutube.com These particles have a very short path length (5–9 µm), confining the cytotoxic damage primarily to the cells containing the boron. mdpi.com
The success of BNCT is critically dependent on achieving a high concentration of ¹⁰B within the tumor while minimizing its presence in surrounding healthy tissue. mdpi.com Bodipy derivatives are being explored as theranostic vectors for BNCT agents. By conjugating a fluorescent Bodipy dye to a boron-rich compound, such as sodium borocaptate (¹⁰B-BSH), researchers can visualize the biodistribution of the boron agent in real-time using optical imaging. nih.gov An aza-Bodipy platform has been used to vectorize ¹⁰B-BSH, demonstrating strong uptake in tumor cells and significantly reducing tumor growth in a xenograft model upon neutron irradiation compared to ¹⁰B-BSH alone. nih.gov This approach enhances the theranostic potential of BNCT by combining imaging-guided delivery with targeted radiotherapy. nih.gov
| Therapy | Mechanism | Example Derivative/System | Key Research Finding |
|---|---|---|---|
| PDT | Heavy-atom enhanced ¹O₂ generation | Halogenated Bodipy | Introduction of iodine/bromine promotes intersystem crossing to the triplet state. nih.gov |
| PDT (Hypoxic) | Type-I photoinduced electron transfer | OBDP assembly | Effective cancer cell killing under hypoxic conditions (IC₅₀: 55.5-76.3 nM). acs.org |
| PTT | Non-radiative decay (heat generation) | BSA-Boca-Bodipy Nanoparticles | High photothermal conversion efficiency of 58.7%. nih.gov |
| BNCT | ¹⁰B neutron capture and fission | Aza-Bodipy/¹⁰B-BSH conjugate | Acts as a theranostic agent for imaging-guided delivery and enhanced tumor reduction. nih.gov |
Material Science and Optoelectronic Devices (Academic Research)
The outstanding photophysical properties, high stability, and synthetic tunability of Bodipy dyes have made them attractive candidates for academic research into next-generation organic optoelectronic devices. atomfair.comnortheastern.eduresearchgate.netrsc.org
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
OLEDs: In the field of Organic Light-Emitting Diodes (OLEDs), Bodipy derivatives are explored for use in the emissive layers. atomfair.comresearchgate.net Their high fluorescence quantum yields and narrow emission spectra are particularly advantageous for creating displays with high color purity. rsc.org Research has demonstrated that Bodipy-based materials can achieve high external quantum efficiencies (EQEs). For example, non-doped OLEDs incorporating Bodipy small molecules have reached EQEs of up to 5%. atomfair.com More advanced device engineering, utilizing Bodipy derivatives in a thermally activated delayed fluorescence-sensitized fluorescent (TSF) strategy, has led to solution-processed OLEDs with a record EQE of 21.5% and ultrapure green emission. rsc.org Furthermore, sophisticated device engineering has produced highly stable green OLEDs with an EQE of approximately 19% and an impressive operational lifetime (LT₅₀) of 14,000 hours at a brightness of 1000 cd/m². rsc.org
OPVs: In Organic Photovoltaics (OPVs), the goal is to efficiently convert light into electricity. Bodipy derivatives, with their strong absorption in the visible spectrum, are being investigated as electron donor materials. rsc.orgresearchgate.net One study utilized a benzannulated Bodipy (bDIP) molecule as the donor in a lamellar heterojunction device with C₆₀ as the electron acceptor. morressier.comkaust.edu.sakaust.edu.sa This device architecture achieved a power conversion efficiency (PCE) of up to 4.5%, with a short-circuit current (JSC) of 8.7 mA/cm² and an open-circuit voltage (VOC) of 0.81 V. kaust.edu.sakaust.edu.sa Interestingly, neutron reflectivity experiments revealed the spontaneous formation of a 13 nm mixed layer at the donor/acceptor interface, suggesting that the device functions more like a planar-mixed heterojunction, which is crucial for efficient charge separation. morressier.comkaust.edu.sakaust.edu.sa
| Device | Bodipy Role | Device Architecture | Key Performance Metric |
|---|---|---|---|
| OLED | Emissive Layer | Non-doped | External Quantum Efficiency (EQE) up to 5%. atomfair.com |
| OLED | Emissive Layer (TSF) | Solution-processed | EQE of 21.5%; CIE (0.28, 0.65). rsc.org |
| OLED | Emissive Layer | Engineered Interface | EQE ~19%; Lifetime (LT₅₀) of 14,000 h @ 1000 cd/m². rsc.org |
| OPV | Electron Donor | Lamellar Heterojunction (bDIP/C₆₀) | Power Conversion Efficiency (PCE) of 4.5%. kaust.edu.sakaust.edu.sa |
Optical Limiting Materials
Optical limiting materials are substances that exhibit a decrease in transmittance with an increase in incident light intensity. This property is crucial for protecting sensitive optical instruments and human eyes from high-intensity laser radiation. The nonlinear optical (NLO) properties of BODIPY dyes, which are essential for optical limiting, can be finely tuned through chemical modifications, particularly at the meso-position.
Derivatives of this compound are promising candidates for optical limiting applications due to the ability to introduce various functional groups at the 8-position that can enhance their nonlinear absorption characteristics. The introduction of moieties with strong electron-donating or electron-accepting capabilities, or extended π-conjugated systems, can significantly influence the two-photon absorption (TPA) cross-section, a key parameter for optical limiting performance.
Research has shown that meso-substituted BODIPY dyes can exhibit significant nonlinear absorption. For instance, the introduction of π-extended conjugation at the meso-position has been demonstrated to lead to a bathochromic shift in the absorption maxima and enhanced TPA properties. While specific studies commencing directly from this compound are not extensively detailed in publicly available literature, the synthetic utility of the 8-chloro position is well-established for introducing such functional groups.
The general strategy involves the substitution of the chlorine atom with various organic moieties through cross-coupling reactions such as Suzuki or Sonogashira reactions, or through nucleophilic substitution. For example, coupling with arylboronic acids can introduce aryl groups, and reactions with terminal alkynes can append acetylenic functionalities, both of which can extend the π-conjugation of the BODIPY core.
The table below summarizes the two-photon absorption properties of some representative meso-substituted BODIPY derivatives, illustrating the impact of meso-substitution on their nonlinear optical response.
| Compound | Meso-Substituent | TPA Cross-Section (GM) | Wavelength (nm) |
| ZL-61 | 1,7-Diphenyl-3,5-bis(9,9-dimethyl-9H-fluoren-2-yl) | 8321 | 800 |
| ZL-22 | 1,7-Diphenyl-3,5-bis(4-(1,2,2-triphenylvinyl)phenyl) | 1864 | 800 |
Data sourced from studies on aza-BODIPY derivatives, which share structural similarities and demonstrate the principle of enhancing TPA through meso-substitution. mdpi.com
These findings underscore the potential of designing and synthesizing novel optical limiting materials based on the this compound scaffold. The ability to readily functionalize the meso-position provides a versatile platform for creating a library of compounds with optimized nonlinear optical properties for advanced optical limiting applications.
Aggregation-Induced Emission (AIE) Active BODIPYs in Solid-State Emitters
Traditional organic fluorescent dyes often suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity diminishes in the aggregated or solid state due to strong intermolecular π-π stacking interactions. This phenomenon has significantly limited their applications in solid-state lighting and displays. The concept of aggregation-induced emission (AIE) offers a powerful solution to this problem. AIE-active molecules are typically non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation.
The planar structure of the BODIPY core makes it prone to ACQ. However, by strategically modifying the BODIPY structure, particularly at the meso-position, it is possible to induce AIE characteristics. This compound serves as an excellent precursor for the synthesis of AIE-active BODIPYs. The introduction of bulky, rotatable groups at the 8-position can effectively disrupt the detrimental π-π stacking in the solid state, thereby enabling strong emission.
A key strategy to impart AIE to BODIPY dyes is the introduction of well-known AIE-active moieties such as tetraphenylethene (TPE) or triphenylamine (B166846) (TPA) at the meso-position. The chlorine atom of this compound can be readily substituted with these bulky groups via transition metal-catalyzed cross-coupling reactions. Theoretical calculations and experimental evidence have shown that the substitution of TPE at the 8-position of the BODIPY core contributes significantly to the aggregated state emission. researchgate.net
The mechanism behind the AIE phenomenon in these derivatives is attributed to the restriction of intramolecular rotation (RIR) of the bulky substituents in the aggregated state. In dilute solutions, the phenyl rings of the TPE or TPA moieties can rotate freely, providing non-radiative decay pathways for the excited state. However, in the aggregated state, these rotations are sterically hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong fluorescence.
The table below presents the photophysical properties of some AIE-active BODIPY derivatives, highlighting the significant enhancement in fluorescence upon aggregation.
| Compound | Substitution Position(s) | Solvent System | Fluorescence Quantum Yield (ΦF) in Solution | Fluorescence Quantum Yield (ΦF) in Aggregate/Solid State |
| TPE-BODIPY (Compound 2) | meso (8) | THF | < 1% | 27% |
| TPE-BODIPY (Compound 3) | meso (8) | THF | < 1% | 7.5% |
| TPA-BODIPY | 2,6 and meso (8) | THF/Water | - | AIEE Observed |
AIEE: Aggregation-Induced Emission Enhancement. Data for TPE-BODIPY compounds 2 and 3 are from a study where TPE was introduced at the meso-position. frontiersin.org The TPA-BODIPY data refers to derivatives with TPE or triphenylethene units at the 2,6,8-positions. frontiersin.org
The development of AIE-active BODIPYs derived from this compound opens up new avenues for their application in high-performance solid-state emitters, such as in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging, where strong emission in the condensed phase is a prerequisite.
Future Research Directions and Emerging Trends for Bodipy 8 Chloromethane
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
While the synthesis of the core BODIPY structure is well-established, future research will likely focus on developing more efficient and selective methods for the synthesis and functionalization of Bodipy 8-Chloromethane. The reactivity of the chloro group at the 8-position (meso-position) is higher than that of chloro groups at other positions on the BODIPY core, allowing for regioselective functionalization colab.wsnih.gov. This preferential reactivity is a key advantage for targeted chemical modifications.
Future synthetic methodologies will likely aim to:
Streamline Functionalization: Developing one-pot or tandem reactions that allow for the direct introduction of functionalities at the 8-position without the need for isolating intermediates would significantly improve the efficiency of synthesizing this compound derivatives.
Expand the Reaction Scope: Exploring a wider range of cross-coupling reactions beyond the standard Stille and Suzuki couplings could introduce novel functionalities at the meso-position, leading to probes with unique photophysical properties. nih.govnih.gov Research into nucleophilic substitution reactions with a broader array of nucleophiles will also be crucial. nih.gov
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| Optimized Reaction Conditions | Higher yields and purity | Process Chemistry |
| One-Pot Functionalization | Increased efficiency, reduced waste | Green Chemistry |
| Novel Cross-Coupling Reactions | Access to diverse derivatives | Organic Synthesis |
Exploration of Advanced Bioconjugation Strategies for Complex Biological Systems
The reactivity of the 8-chloro group makes this compound an excellent candidate for bioconjugation. Future research will focus on developing more sophisticated strategies to label biomolecules with high specificity and stability for applications in complex biological environments.
Key areas of development include:
Site-Specific Labeling: Moving beyond random labeling of proteins, future strategies will aim for site-specific conjugation to a single amino acid residue. This can be achieved by incorporating unnatural amino acids with unique reactive handles into the protein of interest, which can then react specifically with a derivative of this compound. researchgate.net
"Click Chemistry" Approaches: The use of bioorthogonal "click" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, offers a highly efficient and specific method for conjugating this compound to biomolecules in vitro and in living systems. mdpi.com This would involve first modifying this compound to introduce an alkyne or azide (B81097) group.
Enzymatic Labeling: Harnessing the specificity of enzymes to attach this compound to target proteins is another promising avenue. This could involve using enzymes like sortase or lipoic acid ligase to catalyze the formation of a covalent bond between the dye and the protein.
| Bioconjugation Strategy | Key Feature | Application in Biological Systems |
| Site-Specific Labeling | Precise control over labeling location | Studying protein structure and function |
| "Click Chemistry" | High efficiency and bioorthogonality | In vivo imaging and tracking |
| Enzymatic Labeling | High specificity and mild reaction conditions | Labeling proteins in their native environment |
Integration into Nanomaterials and Hybrid Systems for Enhanced Performance
The incorporation of this compound into nanomaterials and hybrid systems is a rapidly emerging trend that can overcome some of the limitations of the free dye, such as poor water solubility and aggregation-caused quenching. nih.govnih.gov
Future research in this area will likely explore:
Polymer Nanoparticles: Encapsulating or covalently attaching this compound to polymer nanoparticles can improve its stability in aqueous environments and provide a platform for targeted delivery. nih.govnih.gov The hydrophobicity of the Bodipy derivative will be a critical factor in ensuring stable encapsulation. nih.gov
Silica (B1680970) Nanoparticles: The robust and biocompatible nature of silica nanoparticles makes them an excellent scaffold for incorporating this compound. The dye can be either entrapped within the silica matrix or covalently attached to the surface. mdpi.com
Metallic Nanoparticles: Conjugating this compound to gold or magnetic nanoparticles can create multifunctional probes for combined imaging and therapy. mdpi.com The interaction with the metallic nanoparticle can also modulate the photophysical properties of the dye.
Carbon Nanomaterials: Integration with carbon nanotubes or graphene oxide could lead to novel hybrid materials with unique optical and electronic properties, potentially for use in biosensing and photothermal therapy.
Deep Tissue Imaging and Near-Infrared II (NIR-II) Fluorescence Applications
A major goal in fluorescence imaging is to achieve deep tissue penetration with high spatial resolution. This requires fluorophores that absorb and emit in the near-infrared (NIR) window, particularly the NIR-II window (1000-1700 nm), where light scattering and tissue autofluorescence are minimized. nih.govrsc.org While the parent this compound absorbs and emits in the visible region, chemical modifications can shift its spectral properties into the NIR range. rsc.org
Future research will focus on:
Extending π-Conjugation: A common strategy to red-shift the absorption and emission of BODIPY dyes is to extend the π-conjugated system of the core structure. mdpi.com For this compound, this can be achieved by introducing styryl, ethynyl, or other conjugated groups at various positions on the pyrrole (B145914) rings.
Donor-Acceptor Architectures: Creating intramolecular charge-transfer systems by introducing electron-donating and electron-accepting groups onto the this compound scaffold can lead to significant bathochromic shifts in the emission spectrum. mdpi.com
J-Aggregates: Promoting the formation of specific self-assembled structures, known as J-aggregates, can result in materials with strong absorption and emission in the NIR-II region. mdpi.com
The development of this compound derivatives with NIR-II emission would be a significant breakthrough for in vivo imaging applications, enabling visualization of biological processes at unprecedented depths. nih.gov
Multimodal Imaging and Theranostic Probe Development
The combination of diagnostic imaging and therapy, known as theranostics, is a paradigm-shifting approach in personalized medicine. nih.gov this compound, with its versatile chemistry, is an excellent platform for the development of multimodal and theranostic probes. nih.gov
Future directions in this area include:
Fluorescence and Photoacoustic Imaging: By engineering the molecular structure to enhance non-radiative decay pathways upon aggregation or in response to specific stimuli, this compound derivatives can be designed as photoacoustic contrast agents. This would enable dual-modality imaging, combining the high sensitivity of fluorescence with the high spatial resolution of photoacoustic imaging. nih.gov
Photodynamic and Photothermal Therapy: The introduction of heavy atoms (e.g., iodine or bromine) onto the this compound core can promote the generation of singlet oxygen upon light irradiation, making the resulting compound a photosensitizer for photodynamic therapy (PDT). nih.gov Additionally, derivatives that strongly absorb in the NIR region can be used for photothermal therapy (PTT), where light energy is converted into heat to ablate cancer cells. nih.gov
Targeted Theranostics: Conjugating theranostic this compound probes to targeting ligands, such as antibodies or peptides, will enable the specific delivery of the agent to diseased tissues, enhancing both diagnostic accuracy and therapeutic efficacy while minimizing side effects. nih.gov
Advanced Computational Models for Predictive Design and Understanding of Mechanisms
Computational modeling is becoming an indispensable tool in the design and development of new fluorescent probes. acs.org For this compound, advanced computational models can provide valuable insights into its properties and guide the synthesis of new derivatives with desired characteristics.
Future research will likely involve:
Time-Dependent Density Functional Theory (TD-DFT): This quantum chemical method can be used to predict the absorption and emission spectra of this compound and its derivatives. nih.govijnc.ir While TD-DFT can have systematic errors in predicting absolute excitation energies, it is generally reliable for predicting trends in spectral shifts upon chemical modification. nih.govrsc.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound conjugates in complex biological environments, such as their interactions with proteins or cell membranes. mdpi.com
Machine Learning and Artificial Intelligence: By training machine learning models on existing experimental data, it may become possible to predict the photophysical properties of new this compound derivatives before they are synthesized, accelerating the discovery of novel probes.
| Computational Method | Application for this compound | Predicted Properties |
| TD-DFT | Predicting electronic transitions | Absorption and emission wavelengths |
| MD Simulations | Simulating interactions with biomolecules | Binding affinities, conformational changes |
| Machine Learning | High-throughput screening of virtual compounds | Fluorescence quantum yield, photostability |
Overcoming Current Limitations in this compound Research
Despite its promise, research on this compound faces several limitations that need to be addressed in future studies. A primary challenge is the limited commercial availability of the compound and its derivatives, which can hinder widespread investigation. Furthermore, much of the current knowledge is extrapolated from the broader BODIPY class, and there is a need for more research focused specifically on the unique properties and reactivity of the 8-chloro substituted analogue.
Key limitations to overcome include:
Aqueous Solubility: Like many BODIPY dyes, this compound is inherently hydrophobic, which limits its direct application in biological systems. Future work must focus on developing water-soluble derivatives, for example, by introducing charged groups or polyethylene (B3416737) glycol (PEG) chains. nih.gov
Aggregation-Caused Quenching (ACQ): At high concentrations, many BODIPY dyes, including likely derivatives of this compound, tend to aggregate, which can lead to fluorescence quenching. Strategies to mitigate ACQ, such as the introduction of bulky substituents that prevent close packing, are needed.
Photostability in Biological Media: While generally photostable, the long-term stability of this compound and its conjugates in complex biological environments, particularly under prolonged irradiation, needs to be thoroughly investigated.
Addressing these limitations will be crucial for translating the potential of this compound from a promising chemical entity into a widely used tool in biomedical research and diagnostics.
Q & A
Q. What experimental methods are recommended for characterizing the photophysical properties of BODIPY 8-Chloromethane?
To characterize photophysical properties such as molar extinction coefficient, fluorescence quantum yield (Φ), and photostability:
- UV-Vis Spectroscopy : Measure absorption spectra in solvents like DMSO or PBS to determine λmax and extinction coefficients .
- Fluorescence Spectroscopy : Quantify emission spectra and calculate Φ using a comparative method with a reference fluorophore (e.g., fluorescein in NaOH) .
- Photostability Assays : Expose the compound to controlled light sources (e.g., xenon lamps) and monitor fluorescence decay over time .
Q. What are the critical considerations for handling and storing this compound in laboratory settings?
- Storage : Maintain at -20°C in airtight, light-protected containers to prevent degradation of the chloromethane group and preserve fluorescence properties .
- Solubility : Dissolve in organic solvents (e.g., DMSO, methanol) before diluting into aqueous buffers to avoid aggregation. Pre-test solubility in target media to ensure homogeneity .
- Light Exposure : Minimize prolonged exposure to ambient light during experiments to reduce photobleaching .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s interactions with serum albumins or other transport proteins?
- Isomolar Titration : Prepare an isomolar series with fixed BODIPY concentration and varying protein concentrations in PBS-DMSO. Monitor fluorescence changes (quenching or enhancement) using spectral methods .
- Molecular Docking : Use software like AutoDock to model binding sites and predict interactions between the chloromethane group and hydrophobic protein pockets .
- Thermodynamic Analysis : Calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) via van’t Hoff plots to distinguish static vs. dynamic quenching mechanisms .
Q. What computational approaches are effective for predicting nonradiative decay pathways and fluorescence quantum yields in BODIPY derivatives?
- Semi-Empirical Modeling : Apply the Arrhenius-like relationship between nonradiative rate (knr) and activation energy (Ea) derived from substituent effects. For example, S1→S0 internal conversion dominates in derivatives with bulky 1-position substituents, while La→Lb transitions occur with rotatable groups .
- Structural Descriptors : Use DFT calculations to identify structural distortions (e.g., bending of the BODIPY core) that correlate with knr. Validate predictions against experimental Φ values (MAE: 0.26) .
Q. How should researchers resolve contradictions in fluorescence behavior (e.g., quenching vs. enhancement) observed in BODIPY-protein systems?
- Mechanistic Differentiation : For quenching, apply Stern-Volmer analysis to distinguish static (linear SV plot) vs. dynamic (upward-curving SV plot) quenching. For enhancement, assess disaggregation effects via TEM or dynamic light scattering .
- FRET Validation : Measure Förster resonance energy transfer (FRET) efficiency between BODIPY and protein tryptophan residues. A ≥50% efficiency indicates proximity (<10 nm), supporting direct interaction .
- Thermodynamic Profiling : Compare ΔG values: negative ΔG suggests spontaneous complex formation, while positive ΔG may indicate competitive binding with other ligands .
Q. What strategies optimize this compound’s conjugation with biomolecules for targeted imaging applications?
- Reactive Group Utilization : Exploit the chloromethane group for nucleophilic substitution with amines or thiols in peptides/proteins. Validate conjugation via MALDI-TOF or HPLC .
- Click Chemistry : Use azide-alkyne cycloaddition (e.g., with Methylamino-PEG3-azide, CAS 1355197-57-7) to attach targeting moieties. Confirm specificity using fluorescence anisotropy .
- In Silico Screening : Pre-screen conjugation sites using molecular dynamics simulations to ensure minimal interference with fluorescence activity .
Methodological Notes
- Data Reproducibility : For protein interaction studies, include triplicate technical replicates and control experiments (e.g., BSA-free samples) to account for environmental variability .
- Model Validation : When applying computational models, cross-validate predictions with at least two independent experimental datasets (e.g., fluorescence lifetime and quantum yield measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
